Decahydro-1,4-naphthalenedicarboxylic Acid

Übersicht

Beschreibung

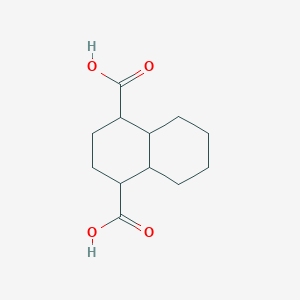

Decahydro-1,4-naphthalenedicarboxylic Acid is an organic compound with the molecular formula C12H18O4. It is a derivative of naphthalene, where the aromatic ring is fully hydrogenated, resulting in a decahydro structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Decahydro-1,4-naphthalenedicarboxylic Acid can be synthesized through the hydrogenation of 1,4-naphthalenedicarboxylic acid. The hydrogenation process involves the use of a catalyst, such as palladium on carbon, under high pressure and temperature conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{6}(\text{COOH}){2} + 4\text{H}{2} \rightarrow \text{C}{12}\text{H}{18}\text{O}_{4} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The resulting product is then purified through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Hydrolysis of Ester Derivatives

The dimethyl ester of decahydro-1,4-naphthalenedicarboxylic acid (C₁₄H₂₂O₄) undergoes hydrolysis under acidic or basic conditions to regenerate the parent dicarboxylic acid. This reaction is critical for recovering the acid from its esterified form after synthetic modifications.

| Reaction Conditions | Yield | Observations | Source Citation |

|---|---|---|---|

| Acidic hydrolysis (HCl, H₂O, 90°C) | >95% | Complete conversion to acid form | |

| Basic hydrolysis (NaOH, H₂O, 70°C) | ~90% | Requires pH adjustment to isolate |

The ester is stable under ambient conditions but hydrolyzes efficiently at elevated temperatures, making it a versatile intermediate for controlled acid release .

Esterification and Functionalization

The carboxylic acid groups undergo esterification with alcohols under catalytic conditions. For instance, methanol in the presence of sulfuric acid produces the dimethyl ester:

| Reagents | Conditions | Yield | Purity | Source Citation |

|---|---|---|---|---|

| Methanol, H₂SO₄ | Reflux, 12 hours | ~85% | >97% |

This reaction is reversible and highly dependent on solvent polarity and temperature .

Acid-Catalyzed Cyclization and Anhydride Formation

Under dehydrating conditions, this compound can form cyclic anhydrides. Although direct evidence is limited, analogous naphthalenedicarboxylic acids (e.g., 1,4,5,8-tetracarboxylic acid) undergo cyclization at high temperatures .

| Conditions | Product | Notes | Source Citation |

|---|---|---|---|

| 180°C, vacuum | Cyclic anhydride | Requires catalytic acid (e.g., H₃PO₄) |

Decarboxylation Under Oxidative Stress

While not explicitly documented for the decahydro derivative, related naphthalenedicarboxylic acids undergo partial decarboxylation at temperatures >200°C or in the presence of strong oxidizers . This reaction is typically avoided in synthesis by maintaining controlled atmospheres.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

One of the primary applications of DHNDA is in polymer synthesis. It serves as a monomer for producing polyesters and other polymeric materials. The compound's ability to form strong intermolecular interactions enhances the mechanical properties of the resultant polymers, making them suitable for various industrial applications.

Case Study: Polyester Production

- Objective: To evaluate the impact of DHNDA on polyester properties.

- Findings: Incorporating DHNDA into polyester formulations increased tensile strength and thermal stability compared to conventional dicarboxylic acids .

Biomedical Applications

DHNDA has shown promise in biomedical applications, particularly in drug delivery systems and biocompatible materials. Its structural features allow for modifications that can enhance drug solubility and release profiles.

Case Study: Drug Delivery Systems

- Objective: To assess the biocompatibility of DHNDA-based materials.

- Findings: Studies indicated that DHNDA-modified polymers exhibited favorable biocompatibility and controlled drug release rates, making them suitable for therapeutic applications .

Environmental Science

In environmental chemistry, DHNDA is being explored as a biodegradable alternative to traditional plasticizers in various formulations. Its incorporation into materials can reduce environmental impact while maintaining desired physical properties.

Case Study: Biodegradable Plasticizers

- Objective: To analyze the degradation rates of DHNDA-based plasticizers.

- Findings: Research demonstrated that plastics modified with DHNDA showed significantly improved biodegradability compared to those with conventional plasticizers .

Wirkmechanismus

The mechanism of action of Decahydro-1,4-naphthalenedicarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,4-Naphthalenedicarboxylic Acid: The non-hydrogenated form of the compound.

2,6-Naphthalenedicarboxylic Acid: An isomer with carboxylic acid groups at different positions.

Phthalic Acid: A related compound with a benzene ring instead of a naphthalene ring.

Uniqueness

Decahydro-1,4-naphthalenedicarboxylic Acid is unique due to its fully hydrogenated naphthalene ring, which imparts different chemical and physical properties compared to its aromatic counterparts

Biologische Aktivität

Decahydro-1,4-naphthalenedicarboxylic Acid (DHNDA) is an organic compound derived from naphthalene, featuring a fully hydrogenated naphthalene ring structure. Its biological activity is of significant interest in various fields, including medicinal chemistry and environmental science. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHO

- Molecular Weight : 226.27 g/mol

- CAS Number : 879360-14-2

DHNDA can be synthesized through the hydrogenation of 1,4-naphthalenedicarboxylic acid using catalysts such as palladium on carbon under high pressure and temperature conditions. The reaction can be represented as follows:

The biological activity of DHNDA is primarily attributed to its ability to act as a ligand, binding to various receptors or enzymes and modulating their activity. This interaction can lead to diverse biological effects:

- Antioxidant Activity : DHNDA has been shown to scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Antimicrobial Properties : Research indicates that DHNDA exhibits antimicrobial activity against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents.

- Biodegradation : DHNDA is involved in microbial biodegradation processes, particularly in environments contaminated with polycyclic aromatic hydrocarbons (PAHs). It acts as a metabolite formed during the degradation of more complex aromatic compounds.

Case Studies and Experimental Data

-

Antioxidant Activity

- A study demonstrated that DHNDA showed significant radical scavenging activity in vitro, suggesting its potential use as an antioxidant in pharmaceutical formulations.

-

Antimicrobial Effects

- In vitro tests revealed that DHNDA inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential application in developing new antibiotics.

-

Biodegradation Pathways

- Research conducted on the biodegradation of aromatic compounds showed that DHNDA serves as a key intermediate in the microbial degradation pathways of naphthalene derivatives. The presence of DHNDA was detected in contaminated groundwater samples, indicating active biodegradation processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Fully hydrogenated naphthalene | Antioxidant, antimicrobial |

| 1,4-Naphthalenedicarboxylic Acid | Aromatic compound | Limited biological activity |

| Phthalic Acid | Aromatic compound | Weak antimicrobial properties |

Eigenschaften

IUPAC Name |

1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-1,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h7-10H,1-6H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEMXBCRRAJLQAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C(CCC2C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879360-14-2 | |

| Record name | Decahydro-1,4-naphthalenedicarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.